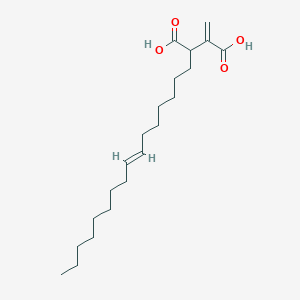
Ceriporic acid D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ceriporic acid D, also known as this compound, is a useful research compound. Its molecular formula is C21H36O4 and its molecular weight is 352.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Lignin Degradation
Ceriporic acid D plays a crucial role in the selective degradation of lignin, a complex organic polymer found in plant cell walls. This process is essential for biotechnological applications, such as biofuel production and bioremediation.
- Mechanism : The compound inhibits cellulose degradation by hydroxyl radicals generated through the Fenton reaction, thereby preserving cellulose during lignin degradation .
- Case Study : Research has demonstrated that ceriporic acids, including this compound, can effectively suppress oxidative degradation processes, making them valuable in wood decay management .
Antioxidant Properties
The antioxidant properties of this compound have been explored in various studies, highlighting its potential use in food preservation and cosmetic formulations.
- Functionality : this compound acts as a redox silencer, preventing the reduction of ferric ions (Fe³⁺) and thereby reducing the formation of reactive oxygen species .
- Application Example : In food science, its ability to inhibit oxidative reactions can enhance the shelf life of perishable products.
Biopolymers and Bioplastics
This compound's unique chemical properties make it suitable for developing biopolymers and bioplastics.
- Research Findings : Studies indicate that ceriporic acids can be incorporated into polymer matrices to improve mechanical properties and biodegradability .
- Potential Use : The integration of this compound into biodegradable plastics could lead to environmentally friendly alternatives to conventional plastics.
Pharmaceutical Applications
The potential pharmaceutical applications of this compound are under investigation, particularly concerning its anticancer properties.
- Inhibitory Effects : Similar compounds have shown strong inhibitory effects on farnesyltransferase, an enzyme implicated in cancer cell proliferation .
- Future Directions : Further research is needed to evaluate this compound's efficacy as a therapeutic agent against various cancers.
Data Tables
| Application Area | Mechanism/Functionality | Potential Benefits |
|---|---|---|
| Lignin Degradation | Inhibits cellulose degradation | Enhances bioremediation and biofuel yield |
| Antioxidant Properties | Reduces reactive oxygen species | Extends shelf life in food products |
| Biopolymers | Improves mechanical properties | Eco-friendly materials |
| Pharmaceutical | Inhibits farnesyltransferase | Potential anticancer agent |
Propriétés
Formule moléculaire |
C21H36O4 |
|---|---|
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
2-[(E)-hexadec-7-enyl]-3-methylidenebutanedioic acid |
InChI |
InChI=1S/C21H36O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21(24)25)18(2)20(22)23/h10-11,19H,2-9,12-17H2,1H3,(H,22,23)(H,24,25)/b11-10+ |
Clé InChI |
BQGIGMHUCMNPDK-ZHACJKMWSA-N |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCC(C(=C)C(=O)O)C(=O)O |
SMILES canonique |
CCCCCCCCC=CCCCCCCC(C(=C)C(=O)O)C(=O)O |
Synonymes |
ceriporic acid D trans-7-hexadecenylitaconic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















